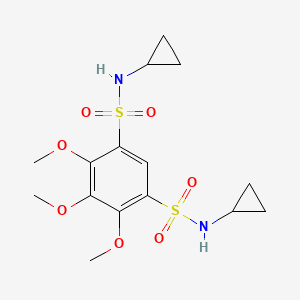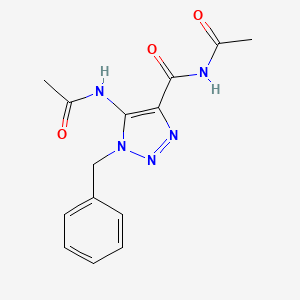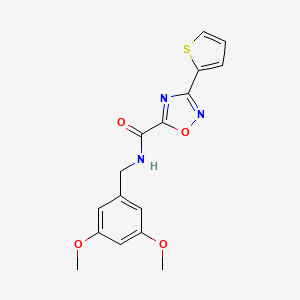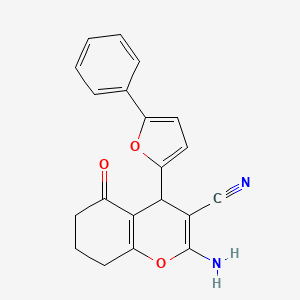
N,N'-dicyclopropyl-4,5,6-trimethoxybenzene-1,3-disulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-dicyclopropyl-4,5,6-trimethoxybenzene-1,3-disulfonamide: is a chemical compound with a complex structure that includes cyclopropyl groups, methoxy groups, and sulfonamide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-dicyclopropyl-4,5,6-trimethoxybenzene-1,3-disulfonamide typically involves multiple steps One common method starts with the preparation of the benzene ring substituted with methoxy groupsThe exact synthetic route can vary depending on the desired purity and yield of the final product .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and minimize by-products. This often includes the use of high-pressure reactors, specific catalysts, and controlled temperature conditions to ensure efficient synthesis .
Chemical Reactions Analysis
Types of Reactions: N,N’-dicyclopropyl-4,5,6-trimethoxybenzene-1,3-disulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines .
Scientific Research Applications
N,N’-dicyclopropyl-4,5,6-trimethoxybenzene-1,3-disulfonamide has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which N,N’-dicyclopropyl-4,5,6-trimethoxybenzene-1,3-disulfonamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as enzyme inhibition or activation, signal transduction, and gene expression. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
N,N’-dicyclopropyl-4,5,6-trimethoxybenzene-1,3-disulfonamide: shares similarities with other sulfonamide compounds, such as:
Uniqueness: Its structure allows for unique interactions with biological targets and chemical reagents, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C15H22N2O7S2 |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
1-N,3-N-dicyclopropyl-4,5,6-trimethoxybenzene-1,3-disulfonamide |
InChI |
InChI=1S/C15H22N2O7S2/c1-22-13-11(25(18,19)16-9-4-5-9)8-12(14(23-2)15(13)24-3)26(20,21)17-10-6-7-10/h8-10,16-17H,4-7H2,1-3H3 |
InChI Key |
OKWROMNWEKWRNH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1S(=O)(=O)NC2CC2)S(=O)(=O)NC3CC3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-fluorophenyl)sulfonyl]-1-(3-methoxypropyl)-4,5-dimethyl-1H-pyrrol-2-amine](/img/structure/B11491441.png)
![2,4,6-trimethyl-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide](/img/structure/B11491449.png)


methanone](/img/structure/B11491476.png)
![1-(3,4-Dimethoxyphenyl)-2-(4-fluorophenyl)-8,9-dimethoxypyrrolo[2,1-a]isoquinoline](/img/structure/B11491478.png)
![4-methoxy-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide](/img/structure/B11491486.png)
![methyl (4-{[3-(2H-benzotriazol-2-yl)-2-methoxy-5-methylphenyl]sulfamoyl}phenoxy)acetate](/img/structure/B11491489.png)

![5-(5-bromothiophen-2-yl)-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B11491495.png)
![Methyl 2-benzyl-7-[(phenylacetyl)amino]-1,3-benzoxazole-5-carboxylate](/img/structure/B11491500.png)


![Ethyl 4-{[(3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]amino}benzoate](/img/structure/B11491534.png)
